2-Fluoro-1-(methoxymethyl)-4-nitrobenzene

描述

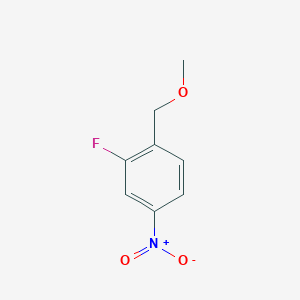

Structure

2D Structure

属性

IUPAC Name |

2-fluoro-1-(methoxymethyl)-4-nitrobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8FNO3/c1-13-5-6-2-3-7(10(11)12)4-8(6)9/h2-4H,5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PUVOVAXGFNICHD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCC1=C(C=C(C=C1)[N+](=O)[O-])F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8FNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

185.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Nitration of Fluorobenzyl Derivative

- The initial step involves nitrating a fluorobenzyl chloride or related fluorobenzyl derivative to introduce the nitro group at the para position relative to the side chain.

- This nitration is typically performed by dissolving the fluorobenzyl chloride in concentrated sulfuric acid, cooling the mixture to sub-zero temperatures (around -5°C to 0°C), and slowly adding fuming nitric acid to control the exothermic reaction and avoid over-nitration or side reactions.

- The reaction mixture is maintained below 0°C to ensure selectivity and yield of 4-nitro-2-fluoromethyl-chlorobenzene (or analogous intermediate).

- Upon completion, the product precipitates out and is isolated by quenching into ice water and filtration.

Introduction of the Methoxymethyl Group

- The second step involves nucleophilic substitution of the chloromethyl group with a methoxymethyl moiety.

- This is achieved by treating the 4-nitro-2-fluoromethyl-chlorobenzene intermediate with methanol or a methoxymethylating agent under acidic conditions, often in the presence of sulfuric acid.

- The acidic environment facilitates the formation of the methoxymethyl side chain by converting the chloromethyl group into a more reactive intermediate, which then reacts with methanol.

- Phase transfer catalysts such as ammonium salts (e.g., tetraethylammonium bromide) are used to enhance the nucleophilic displacement efficiency.

- The reaction is typically conducted at elevated temperatures (around 100–125°C) for several hours to ensure complete conversion.

Amination via Benzylamine Substitution

- The methoxymethylated intermediate is then reacted with benzylamine to introduce the amino functionality.

- This step involves stirring the 4-nitro-2-methoxymethyl-chlorobenzene with benzylamine and a phase transfer catalyst at elevated temperatures (~125°C) for several hours.

- The reaction proceeds via nucleophilic aromatic substitution where benzylamine displaces the chlorine atom.

- After completion, the reaction mixture is cooled and subjected to liquid-liquid extraction with toluene and aqueous acid (e.g., hydrochloric acid) to separate the organic and aqueous phases.

- The organic layer containing 1-benzylamino-2-(methoxymethyl)-4-nitrobenzene is washed, dried, and concentrated to yield the intermediate product.

Hydrogenation to Final Product

- The key final step is the hydrogenation of the nitro group to an amino group to afford 2-fluoro-1-(methoxymethyl)-4-aminobenzene derivatives.

- Hydrogenation is performed using palladium or platinum catalysts supported on carbon under a hydrogen atmosphere (2–3 bar pressure).

- The reaction is conducted in solvents such as toluene or ethanol at ambient to slightly elevated temperatures.

- The hydrogenation reduces the nitro group before cleaving any benzyl protecting groups, ensuring the selective formation of the desired amine.

- After completion, the catalyst is removed by filtration, and the product is isolated by crystallization or acid precipitation under inert atmosphere to prevent oxidation.

- Data Table: Summary of Key Reaction Steps and Conditions

| Step Number | Reaction Type | Starting Material | Reagents/Conditions | Product/Intermediate | Notes |

|---|---|---|---|---|---|

| 1 | Nitration | 2-Fluorobenzyl chloride | Conc. H2SO4, fuming HNO3, -5°C to 0°C | 4-Nitro-2-fluoromethyl-chlorobenzene | Temperature control critical to avoid side reactions |

| 2 | Methoxymethylation | 4-Nitro-2-fluoromethyl-chlorobenzene | Methanol, sulfuric acid, phase transfer catalyst, 100–125°C | 4-Nitro-2-methoxymethyl-chlorobenzene | Phase transfer catalysts improve nucleophilic substitution |

| 3 | Amination | 4-Nitro-2-methoxymethyl-chlorobenzene | Benzylamine, tetraethylammonium bromide, 125°C, 5 hours | 1-Benzylamino-2-(methoxymethyl)-4-nitrobenzene | Extraction and washing steps for purification |

| 4 | Hydrogenation | 1-Benzylamino-2-(methoxymethyl)-4-nitrobenzene | Pd/C catalyst, H2 (2–3 bar), toluene/ethanol, RT, 30 min–4 hr | 2-Fluoro-1-(methoxymethyl)-4-aminobenzene | Inert atmosphere post-reaction to prevent oxidation |

- The nitration step is adapted from established protocols for aromatic chlorobenzyl derivatives, with modifications to accommodate the fluorine substituent and maintain regioselectivity.

- Methoxymethylation is sensitive to acid concentration and temperature; excessive acidity can lead to side products such as 2-hydroxymethyl-4-nitrophenol, which complicates purification.

- Phase transfer catalysts are crucial for enhancing reaction rates and yields in the methoxymethylation and amination steps due to the heterogeneous nature of the reaction mixtures.

- The hydrogenation catalyst choice (palladium or platinum on carbon) and reaction conditions are optimized to reduce the nitro group efficiently without over-reduction or cleavage of sensitive side chains.

- The final product is sensitive to oxygen, necessitating inert atmosphere handling during isolation and drying to maintain purity and prevent degradation.

The preparation of 2-Fluoro-1-(methoxymethyl)-4-nitrobenzene involves a robust multi-step synthetic route combining nitration, methoxymethylation, amination, and hydrogenation. Control of reaction conditions, use of phase transfer catalysts, and careful purification are essential for high yield and purity. The methods described in patents and research literature provide a detailed framework for scalable synthesis of this compound with potential applications in pharmaceutical and chemical industries.

化学反应分析

Types of Reactions: 2-Fluoro-1-(methoxymethyl)-4-nitrobenzene undergoes various chemical reactions, including:

Oxidation: The nitro group can be reduced to an amino group under specific conditions.

Reduction: The compound can be reduced to form different derivatives, depending on the reagents used.

Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and hydrogen gas in the presence of a catalyst are often used.

Substitution: Nucleophiles like sodium methoxide and potassium tert-butoxide are employed in substitution reactions.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield 2-Fluoro-1-(methoxymethyl)-4-aminobenzene, while substitution reactions can introduce various functional groups in place of the fluorine atom.

科学研究应用

2-Fluoro-1-(methoxymethyl)-4-nitrobenzene has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical compounds.

Industry: It is used in the production of specialty chemicals and materials with specific properties.

作用机制

The mechanism of action of 2-Fluoro-1-(methoxymethyl)-4-nitrobenzene involves its interaction with molecular targets through its functional groups. The nitro group, for example, can participate in redox reactions, while the fluorine atom can influence the compound’s reactivity and binding affinity to biological targets. The methoxymethyl group can also affect the compound’s solubility and overall chemical behavior.

相似化合物的比较

Comparison with Structural Analogs

Substituent Variations and Molecular Properties

The following table compares substituents and molecular weights of structurally related nitrobenzene derivatives:

| Compound Name | Substituents | Molecular Formula | Molecular Weight (g/mol) | CAS Number |

|---|---|---|---|---|

| 2-Fluoro-1-(methoxymethyl)-4-nitrobenzene | -F (C2), -CH₂OCH₃ (C1), -NO₂ (C4) | C₈H₈FNO₃ | 185.15 | 1803607-63-7 |

| 2-Chloro-1-[(3-fluorophenyl)methoxy]-4-nitrobenzene | -Cl (C2), -(3-fluorobenzyloxy) (C1), -NO₂ (C4) | C₁₃H₈ClFNO₃ | 295.66 | 443882-99-3 |

| 2-Fluoro-1-(methylsulfonyl)-4-nitrobenzene | -F (C2), -SO₂CH₃ (C1), -NO₂ (C4) | C₇H₆FNO₄S | 219.19 | 252561-33-4 |

| 2-Fluoro-1-isobutoxy-4-nitrobenzene | -F (C2), -OCH₂CH(CH₃)₂ (C1), -NO₂ (C4) | C₁₀H₁₂FNO₃ | 213.21 | 956015-43-3 |

| 1-Fluoro-4-methoxy-2-nitrobenzene | -F (C1), -OCH₃ (C4), -NO₂ (C2) | C₇H₆FNO₃ | 171.13 | 394-41-2 |

Key Observations :

- Substituent Effects : Methoxymethyl (-CH₂OCH₃) and isobutoxy (-OCH₂CH(CH₃)₂) groups introduce steric bulk compared to smaller substituents like methylsulfonyl (-SO₂CH₃) or halogens.

This compound

While direct synthesis details are unavailable, analogous compounds (e.g., 2-Chloro-1-[(3-fluorophenyl)methoxy]-4-nitrobenzene) are synthesized via nucleophilic substitution:

- Example: Reaction of 2-chloro-4-nitrophenol with 3-fluorobenzyl bromide in acetonitrile under basic conditions .

Reactivity Trends:

- Nitro Group : The electron-withdrawing nitro group activates the ring for electrophilic substitution at specific positions.

- Fluorine vs.

- Methylsulfonyl Group : The -SO₂CH₃ group in 2-Fluoro-1-(methylsulfonyl)-4-nitrobenzene enhances electrophilicity, making it more reactive toward nucleophiles than methoxymethyl analogs .

Positional Isomerism Effects

Compounds like 1-Fluoro-4-methoxy-2-nitrobenzene (CAS 394-41-2) and 1-Fluoro-2-methoxy-4-nitrobenzene (CAS 61324-93-4) demonstrate how substituent positioning alters electronic properties:

- Meta vs. Para Nitro Groups : A nitro group at C4 (relative to fluorine) may enhance resonance stabilization compared to C2 .

生物活性

2-Fluoro-1-(methoxymethyl)-4-nitrobenzene is an organic compound characterized by a unique arrangement of functional groups, including a fluorine atom, a methoxymethyl group, and a nitro group on a benzene ring. Its molecular formula is with a molecular weight of approximately 201.18 g/mol. This compound has garnered attention for its potential biological activities and applications in various fields, including pharmaceuticals and material science.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets such as enzymes or receptors. The presence of the nitro group allows for potential electrophilic interactions, while the fluorine atom may enhance binding affinity to biological targets.

Interaction Studies

Recent studies have focused on the reactivity of this compound with various biological targets. Investigating its binding affinity and selectivity towards enzymes could provide insights into its pharmacological profile. For instance, the compound's ability to inhibit certain enzymes or modulate receptor functions could lead to therapeutic applications .

Comparative Analysis

A comparative analysis of structurally related compounds highlights the unique features of this compound:

| Compound Name | Structure Features | Similarity Index |

|---|---|---|

| 1-Fluoro-4-methoxy-2-nitrobenzene | Fluorine at position 1, methoxy at position 4 | 0.88 |

| 2-Ethoxy-1-fluoro-4-nitrobenzene | Ethoxy instead of methoxymethyl | 0.97 |

| 1-Fluoro-2-methoxy-4-nitrobenzene | Methoxy at position 2 | 0.87 |

| 1,2-Difluoro-3-methoxy-4-nitrobenzene | Two fluorines present | 0.86 |

| 1-Fluoro-3-methoxy-5-nitrobenzene | Different nitro positioning | 0.90 |

This table illustrates how the specific arrangement of functional groups in this compound may confer distinct reactivity and biological activity compared to similar compounds.

Future Research Directions

Further research is needed to elucidate the specific biological pathways influenced by this compound. Potential areas include:

- Pharmacological Profiling : Assessing its efficacy and safety in various biological systems.

- Synthetic Applications : Exploring its utility as a precursor in synthesizing more complex molecules with desired properties.

- Environmental Impact : Investigating its stability and degradation products in environmental contexts.

常见问题

Basic Research Questions

Q. What are the recommended synthetic routes for 2-Fluoro-1-(methoxymethyl)-4-nitrobenzene, and how can reaction conditions be optimized?

- Methodological Answer : Synthesis typically involves nitration and fluorination steps. For example, nitration of fluorinated precursors (e.g., 1-fluoro-4-methoxybenzene derivatives) under controlled acidic conditions (HNO₃/H₂SO₄) can introduce the nitro group at the para position . Optimization includes monitoring temperature (0–5°C to avoid side reactions) and using anhydrous solvents to prevent hydrolysis of the methoxymethyl group. Yield improvements may involve stepwise purification via column chromatography .

Q. How can researchers confirm the purity and structural integrity of this compound?

- Methodological Answer :

- Chromatography : HPLC with UV detection (λ = 254 nm) to assess purity .

- Spectroscopy : ¹⁹F NMR to confirm fluorine substitution (δ ≈ -110 ppm for aromatic F), and ¹H NMR to verify methoxymethyl (-OCH₂O-) integration .

- Mass Spectrometry : High-resolution MS (HRMS) to validate molecular weight (C₈H₇FNO₃, theoretical 200.05 g/mol).

Q. What safety protocols are critical when handling this compound?

- Methodological Answer :

- PPE : Wear nitrile gloves, safety goggles, and lab coats to avoid skin/eye contact .

- Ventilation : Use fume hoods for synthesis and handling due to volatile nitro intermediates .

- Waste Disposal : Collect nitro-containing waste separately and neutralize with reducing agents (e.g., FeSO₄) before disposal .

Advanced Research Questions

Q. How do electronic effects of the nitro and methoxymethyl groups influence regioselectivity in further functionalization?

- Methodological Answer :

- The nitro group is a strong electron-withdrawing meta-director, while the methoxymethyl group is electron-donating and ortho/para-directing. Computational modeling (DFT) can predict substitution patterns, as seen in analogous fluoronitrobenzene derivatives .

- Experimental validation: Electrophilic substitution (e.g., bromination) yields products primarily at the meta position relative to the nitro group, as observed in similar compounds like 2-Fluoro-5-methylsulfonylnitrobenzene .

Q. What strategies resolve contradictions in reported reaction yields for derivatives of this compound?

- Methodological Answer :

- Variable Control : Reproduce reactions under inert atmospheres (N₂/Ar) to exclude moisture/oxygen interference, which destabilizes nitro intermediates .

- Analytical Cross-Check : Compare HPLC and NMR data across studies to identify unaccounted impurities, as seen in discrepancies for 3-Fluoro-4-nitrobenzyl alcohol .

Q. How can computational chemistry predict the compound’s stability under acidic or basic conditions?

- Methodological Answer :

- Molecular Dynamics (MD) Simulations : Model hydrolysis pathways of the methoxymethyl group. For example, protonation at the ether oxygen increases susceptibility to cleavage, as observed in fluorinated benzyl ethers .

- pKa Calculations : Predict nitro group reduction potential (E°), critical for assessing stability in redox environments .

Q. What challenges arise in interpreting NMR spectra due to substituent proximity?

- Methodological Answer :

- Signal Splitting : Fluorine-19 coupling with adjacent protons (e.g., J₃-F-H ≈ 8–10 Hz) complicates ¹H NMR interpretation. Use decoupling experiments or 2D NMR (HSQC) to resolve overlaps .

- Dynamic Effects : Methoxymethyl rotation at room temperature may average signals; variable-temperature NMR can clarify conformational behavior .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。